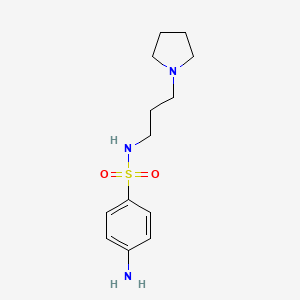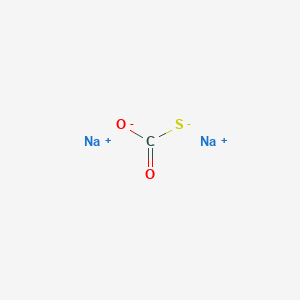
Sodium thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium sulfidoformate is a chemical compound with the formula Na₂SO₂. It is a colorless, hygroscopic solid that is soluble in water, forming strongly alkaline solutions. This compound is commonly used in various industrial processes, including the production of rubber chemicals, sulfur dyes, and oil recovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium sulfidoformate can be synthesized through several methods. One common method involves the reaction of sodium sulfide with carbon dioxide under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Na2S+CO2→Na2SO2
Industrial Production Methods
In industrial settings, disodium sulfidoformate is produced on a large scale using similar methods. The process involves the continuous feeding of sodium sulfide and carbon dioxide into a reactor, where the reaction takes place. The product is then purified and crystallized to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Disodium sulfidoformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium sulfate.
Reduction: It can be reduced to form sodium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogens like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Sodium sulfide (Na₂S)
Substitution: Sodium halides (NaX, where X is a halogen)
Aplicaciones Científicas De Investigación
Disodium sulfidoformate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is used in studies involving sulfur metabolism and enzymatic reactions.
Industry: It is used in the production of rubber chemicals, sulfur dyes, and oil recovery processes.
Mecanismo De Acción
The mechanism of action of disodium sulfidoformate involves its ability to donate sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved include sulfur metabolism and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium sulfide (Na₂S)
- Sodium sulfate (Na₂SO₄)
- Sodium thiosulfate (Na₂S₂O₃)
Uniqueness
Disodium sulfidoformate is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This dual functionality makes it a versatile compound in various chemical processes.
Propiedades
Fórmula molecular |
CNa2O2S |
|---|---|
Peso molecular |
122.06 g/mol |
Nombre IUPAC |
disodium;sulfidoformate |
InChI |
InChI=1S/CH2O2S.2Na/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
Clave InChI |
VKJSPOIGADJDPH-UHFFFAOYSA-L |
SMILES canónico |
C(=O)([O-])[S-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


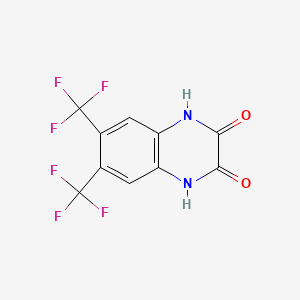
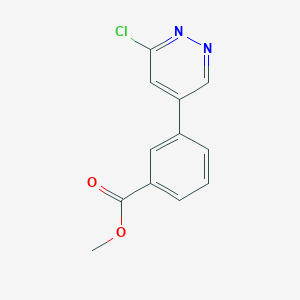
![2-Bromo-6-chlorothieno[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8280218.png)
![N-[2-thiazolyl]-4-hydroxy-7-trifluoromethyl-3-quinoline-carboxamide](/img/structure/B8280220.png)
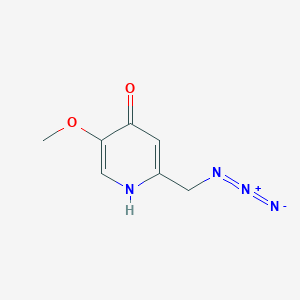
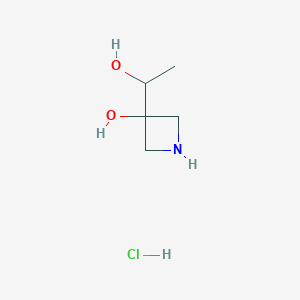
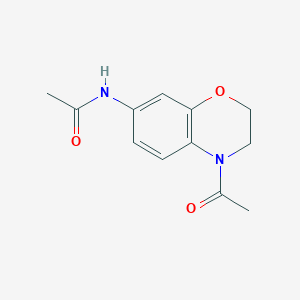
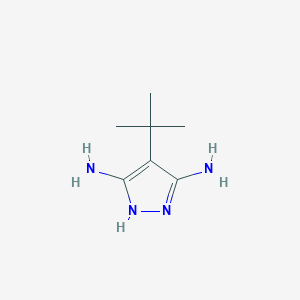
![5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
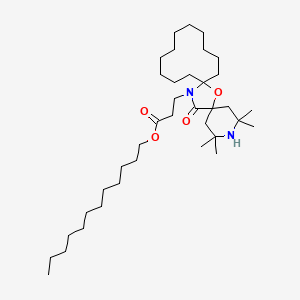
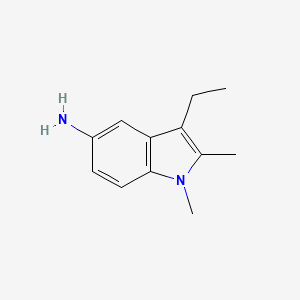
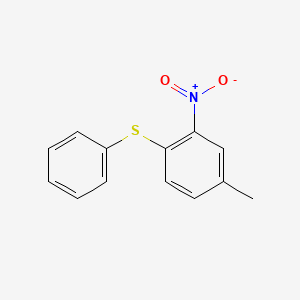
![4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B8280306.png)
